1-(6-chloro-1H-indol-2-yl)ethanone
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Overview
Description
1-(6-Chloro-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the 6-position of the indole ring and an ethanone group at the 2-position. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from ethanol can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(6-Chloro-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-chloro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro substituent and the indole ring play crucial roles in binding to these targets, influencing various biological pathways. The compound’s effects are mediated through modulation of cell signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Similar structure but lacks the chloro substituent.
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: Contains additional methyl groups on the indole ring.
Uniqueness: 1-(6-Chloro-1H-indol-2-yl)ethanone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other indole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(6-chloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3 |
InChI Key |
JNCLOCKJKCTZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
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